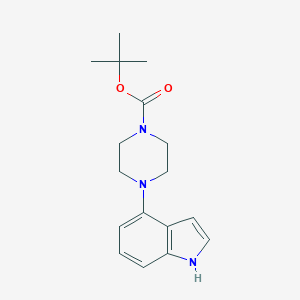

tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15-6-4-5-14-13(15)7-8-18-14/h4-8,18H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAMZRWFIQSVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621515 | |

| Record name | tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252978-89-5 | |

| Record name | tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical structure, properties, and available synthetic methodologies related to tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate. Due to the limited availability of comprehensive experimental data for this specific molecule in peer-reviewed literature, this document also draws upon information from closely related analogs to provide a broader context for its chemical characteristics and potential applications. This guide is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in indole and piperazine-containing scaffolds.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring an indole nucleus linked to a piperazine ring, which is further protected with a tert-butoxycarbonyl (Boc) group. The structural representation and key identifiers are presented below.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 125796-63-6 | [1] |

| Molecular Formula | C₁₇H₂₃N₃O₂ | N/A |

| Molecular Weight | 301.38 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, Methanol | N/A |

Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis protocol for this compound is not extensively documented. However, based on the synthesis of analogous arylpiperazine compounds, a plausible synthetic route would involve a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Proposed Synthetic Workflow:

Caption: Proposed Buchwald-Hartwig amination workflow for synthesis.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-1H-indole (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., BINAP, 4 mol%).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Base Addition: Anhydrous toluene is added, followed by a strong base (e.g., sodium tert-butoxide, 1.4 eq.).

-

Reaction: The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.

Analytical Data

Table 2: Expected Spectroscopic Data Ranges

| Data Type | Expected Chemical Shifts / m/z |

| ¹H NMR | Aromatic protons (indole): ~6.5-7.5 ppmPiperazine protons: ~3.0-3.8 ppmBoc protons: ~1.4-1.5 ppm |

| ¹³C NMR | Aromatic carbons (indole): ~100-140 ppmCarbonyl carbon (Boc): ~154 ppmPiperazine carbons: ~40-50 ppmtert-Butyl carbons: ~28 ppm, ~80 ppm (quaternary) |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z ~302.18 |

Biological Activity and Signaling Pathways

As of the date of this publication, there are no specific studies detailing the biological activity or implication in signaling pathways for this compound. The indole and piperazine moieties are common pharmacophores found in a wide range of biologically active molecules, including serotonin receptor agonists/antagonists, dopamine receptor ligands, and kinase inhibitors. Therefore, it is plausible that this compound could serve as a valuable intermediate or building block in the synthesis of novel therapeutic agents.

Logical Relationship for Potential Drug Discovery:

Caption: Potential workflow for utilizing the title compound in drug discovery.

Conclusion

This compound is a chemical entity with potential applications in medicinal chemistry and drug discovery. While detailed experimental and biological data are currently scarce in the public domain, its structural motifs suggest it could be a valuable building block for the synthesis of novel compounds with a range of biological activities. Further research is warranted to fully elucidate its physicochemical properties, develop robust synthetic protocols, and explore its pharmacological potential.

References

In-depth Technical Guide: tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

Executive Summary

This document provides a comprehensive overview of the known mechanism of action for the compound tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate. A thorough search of publicly available scientific literature and databases has been conducted to assemble all pertinent information regarding its biological activity, molecular targets, and associated signaling pathways.

Despite extensive investigation, there is currently no publicly available data detailing the specific mechanism of action, binding profile, or results from cellular assays for this compound. The compound is commercially available and is listed in chemical supplier catalogs. However, its biological function and pharmacological properties have not been characterized in the accessible scientific literature.

While information on the specific target and pathway of the requested compound is unavailable, the core chemical structure, a piperazine-1-carboxylate, is a common feature in a variety of biologically active molecules. For context, this report will briefly touch upon the known activities of structurally related compounds.

Contextual Analysis of Structurally Related Compounds

The this compound molecule contains an indole moiety and a Boc-protected piperazine ring. Both of these chemical features are present in numerous compounds with diverse pharmacological activities.

-

Piperazine Derivatives: The piperazine ring is a prevalent scaffold in drug discovery. For instance, certain piperazine derivatives have been investigated for their antioxidant and central nervous system activities, with some exhibiting anxiolytic and antidepressant-like effects. These activities are often mediated through interactions with various receptors, including serotonergic, adrenergic, and dopaminergic pathways.

-

Indole Derivatives: The indole nucleus is another privileged structure in medicinal chemistry, found in a wide range of pharmaceuticals. Compounds containing the indole scaffold have been developed as, for example, inhibitors of tryptophan 2,3-dioxygenase (TDO2), an enzyme implicated in cancer and neurodegenerative diseases.

-

PROTAC Linkers: The tert-butyl piperazine-1-carboxylate group is also utilized as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. In this context, the piperazine-1-carboxylate moiety often serves as a linker element connecting the target-binding ligand and the E3 ligase-binding ligand.

It is important to emphasize that the activities of these related compounds do not predict the mechanism of action for this compound. Without experimental data, any potential biological role remains speculative.

Data Presentation

No quantitative data from binding assays, functional assays, or other experimental protocols for this compound are available in the public domain. Therefore, no data tables can be presented.

Experimental Protocols

Detailed methodologies for key experiments cannot be provided as no studies detailing the biological evaluation of this compound have been published.

Visualization of Signaling Pathways and Workflows

As the mechanism of action and biological targets for this compound are unknown, it is not possible to generate diagrams of signaling pathways or experimental workflows.

To illustrate the general concept of a PROTAC workflow, where a similar chemical scaffold might be employed, a representative diagram is provided below. This is for illustrative purposes only and does not represent the actual mechanism of the compound .

Caption: A generalized workflow for PROTAC-mediated protein degradation.

Conclusion

There is a significant gap in the scientific literature regarding the mechanism of action of this compound. While the structural motifs present in the molecule are common in various bioactive compounds, no specific biological activity has been reported for this particular chemical entity. Further research, including target identification screens, binding assays, and cellular functional assays, is required to elucidate its pharmacological properties. This document will be updated as new information becomes publicly available.

Technical Guide: tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific molecule, this document leverages information on structurally similar compounds to present a putative synthesis, potential biological activities, and relevant experimental protocols. The data herein is intended to serve as a foundational resource for researchers investigating novel therapeutics involving the indole and piperazine scaffolds.

Compound Identification

While a specific CAS Number for this compound is not readily found in public databases, its key structural features are well-characterized in medicinal chemistry.

| Compound Name | This compound |

| Molecular Formula | C₁₇H₂₃N₃O₂ |

| Molecular Weight | 301.39 g/mol |

| General Class | Indole derivative, Piperazine derivative |

| Key Structural Features | Indole ring, Piperazine ring, tert-Butoxycarbonyl (Boc) protecting group |

Putative Synthesis

A plausible synthetic route for this compound can be conceptualized based on established methodologies for the synthesis of N-arylpiperazines and indole derivatives. A common approach involves a Buchwald-Hartwig amination or a similar cross-coupling reaction.

Experimental Protocol: Proposed Synthesis

Reaction: Buchwald-Hartwig amination of 4-bromo-1H-indole with tert-butyl piperazine-1-carboxylate.

Materials:

-

4-bromo-1H-indole

-

tert-Butyl piperazine-1-carboxylate

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-1H-indole (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.03 eq).

-

Add anhydrous toluene to the vessel.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

Expected Yield and Purity:

| Parameter | Expected Value |

| Yield | 50-70% |

| Purity | >95% (by HPLC) |

Note: These values are estimates based on similar reported reactions and would require experimental validation.

Potential Biological Activity and Applications

The structural motifs of indole and piperazine are prevalent in a wide range of biologically active molecules. Compounds incorporating these fragments have shown utility in various therapeutic areas.

-

CNS Disorders: The indole nucleus is a core component of neurotransmitters like serotonin. Piperazine-containing compounds often exhibit activity at various CNS receptors.

-

Oncology: Indole derivatives have been investigated as inhibitors of various kinases and other enzymes involved in cancer progression.

-

PROTACs: The piperazine moiety can serve as a versatile linker in the design of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality for targeted protein degradation.[1]

The title compound, this compound, can be considered a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The Boc-protecting group can be readily removed to allow for further functionalization of the piperazine nitrogen.

Diagrams

Synthesis Workflow

Caption: Proposed synthesis of the title compound via Buchwald-Hartwig amination.

Potential Derivatization Pathway

Caption: General pathway for the derivatization of the title compound.

References

In-Depth Technical Guide: tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate. This molecule, possessing both an indole nucleus and a piperazine moiety, is of significant interest in medicinal chemistry due to the prevalence of these scaffolds in numerous biologically active compounds.

Core Compound Data

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₂₃N₃O₂ |

| Molecular Weight | 301.38 g/mol |

| CAS Number | 252978-89-5 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2NC=C3 |

Synthetic Protocols

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Conceptual Synthetic Workflow

Figure 1: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example for the synthesis of arylpiperazines and can be adapted for the specific synthesis of the title compound.

Materials:

-

4-Bromoindole

-

tert-Butyl piperazine-1-carboxylate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a dry three-necked round-bottom flask, add 4-bromoindole (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.1 eq.), and anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Add the palladium catalyst, Pd₂(dba)₃ (e.g., 1 mol%), the phosphine ligand, tBu₃P·HBF₄ (e.g., 2 mol%), and the base, sodium tert-butoxide (e.g., 2.2 eq.).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

-

Filter the mixture to remove insoluble salts.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented in publicly available literature, the structural motifs suggest potential interactions with several biological targets. Indole and piperazine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial properties and interactions with central nervous system receptors.[1]

Hypothesized Serotonin Receptor Interaction

The indole and piperazine moieties are common pharmacophores in ligands for serotonin (5-HT) receptors.[2][3] It is hypothesized that this compound could act as a ligand for various 5-HT receptor subtypes, potentially modulating serotonergic signaling pathways.

Figure 2: Hypothesized G-protein coupled serotonin receptor signaling pathway.

This diagram illustrates a general mechanism where the binding of a ligand, such as the title compound, to a G-protein coupled serotonin receptor initiates a downstream signaling cascade, ultimately leading to a cellular response. The specific nature of this response (e.g., agonism or antagonism) would require experimental validation.

Conclusion

This compound is a molecule with significant potential in drug discovery and development, primarily serving as a versatile intermediate for the synthesis of more complex pharmaceutical agents. Its synthesis is accessible through established palladium-catalyzed cross-coupling methodologies. While its specific biological activities are yet to be fully elucidated, its structural features suggest a high likelihood of interaction with important biological targets, particularly serotonin receptors. Further research into the pharmacological profile of this compound and its derivatives is warranted to explore its therapeutic potential.

References

- 1. Design, synthesis and biological evaluation of novel indole-piperazine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT (5-Hydroxytryptamine) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Indole-Piperazine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

The indole-piperazine scaffold is a privileged structural motif in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. This versatile framework, which combines the rigid, electron-rich indole nucleus with the flexible, basic piperazine ring, has proven to be a fruitful starting point for the design of potent and selective ligands for various biological targets. This technical guide provides a comprehensive overview of recent advancements in the field of indole-piperazine compounds, with a focus on their synthesis, quantitative biological data, and therapeutic applications in oncology, central nervous system (CNS) disorders, and inflammatory diseases. Detailed experimental protocols and visual representations of key signaling pathways and experimental workflows are included to support researchers and drug development professionals in this dynamic area of study.

Quantitative Biological Activity Data

The biological evaluation of indole-piperazine derivatives has yielded a significant amount of quantitative data, highlighting their potential as therapeutic agents. The following tables summarize key findings across different therapeutic areas, providing a comparative view of compound potencies.

Table 1: Anticancer Activity of Indole-Piperazine Compounds

| Compound | Cancer Cell Line | Assay Type | IC50 / GI50 | Reference |

| 3s | HUH7 (Liver) | Cytotoxicity | < 5-FU standard | [1] |

| MCF7 (Breast) | Cytotoxicity | < 5-FU standard | [1] | |

| HCT116 (Colon) | Cytotoxicity | < 5-FU standard | [1] | |

| 7d | MCF-7 (Breast) | Anticancer | More potent than Erlotinib | [2] |

| HCT-116 (Colorectum) | Anticancer | More potent than Erlotinib | [2] | |

| HepG-2 (Liver) | Anticancer | More potent than Erlotinib | [2] | |

| 7e | MCF-7 (Breast) | Anticancer | More potent than Erlotinib | [2] |

| HCT-116 (Colorectum) | Anticancer | More potent than Erlotinib | [2] | |

| HepG-2 (Liver) | Anticancer | More potent than Erlotinib | [2] | |

| 7f | MCF-7 (Breast) | Anticancer | More potent than Erlotinib | [2] |

| HCT-116 (Colorectum) | Anticancer | More potent than Erlotinib | [2] | |

| HepG-2 (Liver) | Anticancer | More potent than Erlotinib | [2] | |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | Antiproliferative | GI50 = 1.00 μM | [3] |

| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | Antiproliferative | GI50 = 1.35 μM | [3] |

| AK301 | HT29 (Colon) | Mitotic Arrest | ED50 ≈ 115 nM | [4] |

| 3,5-Diprenyl indole 35 | MIA PaCa-2 (Pancreatic) | Cytotoxicity (MTT) | IC50 = 9.5 ± 2.2 μM | [5] |

Table 2: Activity of Indole-Piperazine Compounds on CNS Targets

| Compound | Target | Assay Type | Ki / IC50 / EC50 | Reference |

| 13m | 5-HT1A Receptor | Agonist Activity | EC50 = 1.01 nM | [6] |

| 7a | 5-HT6 Receptor | Binding Affinity | Ki = 3.4 nM | [7] |

| 5-HT6 Receptor | Functional Antagonism | IC50 = 310 nM | [7] | |

| Indoline-piperazine derivatives | Dopamine D2/D4 Receptors | Binding Affinity | - | [8][9] |

| 9c | HDAC6 | Enzyme Inhibition | IC50 = 13.6 nM | [10] |

Table 3: Anti-inflammatory Activity of Indole-Piperazine Compounds

| Compound | Target | Assay Type | IC50 | Reference |

| 5j | COX-2 | Enzyme Inhibition | IC50 = 92.54 nM | [11] |

| 5-LOX | Enzyme Inhibition | IC50 = 41.86 nM | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for key assays cited in the literature on indole-piperazine compounds.

1. In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

-

Procedure:

-

Human cancer cell lines (e.g., MCF-7, HCT116, HepG-2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[2]

-

The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., 5-Fluorouracil) for 48-72 hours.[1]

-

After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting a dose-response curve.

-

2. Serotonin 5-HT1A Receptor Agonist Activity Assay (cAMP Assay)

-

Objective: To measure the functional agonistic activity of compounds at the 5-HT1A receptor by quantifying changes in cyclic AMP (cAMP) levels.

-

Procedure:

-

HEK293 cells stably expressing the human 5-HT1A receptor are cultured and seeded in 96-well plates.

-

The cells are stimulated with various concentrations of the test compounds in the presence of forskolin (an adenylyl cyclase activator).

-

The intracellular cAMP levels are measured using a competitive immunoassay kit, such as the LANCE Ultra cAMP kit.[6]

-

The EC50 values, representing the concentration of the compound that produces 50% of the maximal response, are calculated from the dose-response curves.[6]

-

3. Histone Deacetylase (HDAC) Inhibition Assay

-

Objective: To determine the inhibitory activity of compounds against specific HDAC enzymes (e.g., HDAC6).

-

Procedure:

-

The assay is performed using a commercially available HDAC fluorometric assay kit.

-

Recombinant human HDAC6 enzyme is incubated with a fluorogenic substrate and various concentrations of the test compounds.

-

The reaction is allowed to proceed for a set time at 37°C.

-

A developer solution is added to stop the reaction and generate a fluorescent signal.

-

The fluorescence is measured using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

The IC50 values are calculated by comparing the fluorescence in the presence of the inhibitor to the control.[10]

-

4. In Vivo Forced Swim Test (Antidepressant Activity)

-

Objective: To assess the potential antidepressant-like effects of compounds in rodents.

-

Procedure:

-

Mice are individually placed in a transparent glass cylinder filled with water (25 ± 1°C) for a 6-minute session.

-

The duration of immobility during the last 4 minutes of the session is recorded.

-

Test compounds, a vehicle control, and a positive control (e.g., fluoxetine) are administered intraperitoneally at a specific dose (e.g., 10 mg/kg) 30-60 minutes before the test.[12]

-

A significant reduction in the duration of immobility compared to the vehicle control group is indicative of an antidepressant-like effect.[12]

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is essential for a clear understanding of the mechanisms of action and the research pipeline for indole-piperazine compounds.

Signaling Pathways

Indole-piperazine derivatives exert their biological effects by modulating various signaling pathways. Below are diagrams representing some of the key pathways targeted by these compounds.

Caption: Agonist activation of the 5-HT1A receptor by indole-piperazine compounds.

Caption: Antagonistic action of indole-piperazine compounds at the D2 receptor.

Caption: Inhibition of microtubule dynamics and induction of apoptosis.

Experimental Workflow

The development of novel indole-piperazine compounds follows a structured workflow from design and synthesis to biological evaluation.

Caption: A typical workflow for the discovery and development of new drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 4. Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-3-piperazinyl derivatives: novel chemical class of 5-HT(6) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 2: asymmetric synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate: Synthesis and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document outlines a plausible synthetic pathway based on established chemical reactions for analogous structures. Furthermore, it explores the potential biological activities and therapeutic applications by examining structurally related indolylpiperazine derivatives. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and similar chemical entities.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic bioactive compounds. When coupled with a piperazine moiety, the resulting indolylpiperazine framework often exhibits significant interactions with various biological targets. This compound represents a specific derivative within this class, featuring a Boc-protected piperazine linked to the 4-position of the indole ring. While specific literature on this exact compound is scarce, its structural motifs suggest potential for biological activity, particularly within the central nervous system and as an antimicrobial agent. This guide will detail a likely synthetic route and delve into the putative biological context of this molecule.

Proposed Synthesis

The synthesis of this compound can be logically approached in a two-step process: first, the formation of the core intermediate, 4-(piperazin-1-yl)-1H-indole, followed by the protection of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group.

Synthesis of the 4-(Piperazin-1-yl)-1H-indole Core

The key step in forming the indolylpiperazine core is the coupling of an indole precursor with piperazine. Two common and effective methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. This reaction would involve the cross-coupling of 4-bromoindole with piperazine. To achieve mono-arylation of the piperazine, it is often used in excess or in its mono-protected form (1-Boc-piperazine), followed by deprotection.

Experimental Protocol (Hypothetical):

-

To a solution of 4-bromoindole (1.0 eq) in an anhydrous, aprotic solvent such as toluene or dioxane, add 1-Boc-piperazine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like BINAP or Xantphos (0.04 eq), and a base, typically sodium tert-butoxide (NaOtBu) (1.4 eq).

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

-

If starting with unprotected piperazine, a subsequent Boc protection step would be necessary.

The copper-catalyzed Ullmann condensation is another viable method for the arylation of amines. This reaction typically requires higher temperatures than the Buchwald-Hartwig amination but can be effective.

Experimental Protocol (Hypothetical):

-

A mixture of 4-bromoindole (1.0 eq), piperazine (2.0 eq to favor mono-substitution), a copper(I) catalyst such as CuI (0.1 eq), a ligand (e.g., 1,10-phenanthroline or an N,N-dimethyl-ethylenediamine derivative) (0.2 eq), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq) is suspended in a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

The mixture is heated to 120-150 °C for 24-48 hours under an inert atmosphere.

-

Work-up and purification would follow a similar procedure to the Buchwald-Hartwig method.

-

The resulting 4-(piperazin-1-yl)-1H-indole would then be protected with a Boc group.

Boc Protection of 4-(Piperazin-1-yl)-1H-indole

The final step is the protection of the secondary amine of the piperazine ring with a tert-butyloxycarbonyl group. This is a standard procedure in organic synthesis.

Experimental Protocol (Hypothetical):

-

To a solution of 4-(piperazin-1-yl)-1H-indole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

-

A base like triethylamine (TEA) or sodium bicarbonate (NaHCO₃) may be added to scavenge the acid byproduct.

-

The reaction is typically stirred at room temperature for 2-12 hours.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water.

-

The organic layer is dried and concentrated to yield this compound, which can be further purified by crystallization or column chromatography if necessary.

Table 1: Summary of Reagents for Proposed Synthesis

| Step | Reaction | Key Reagents |

| 1A | Buchwald-Hartwig Amination | 4-bromoindole, 1-Boc-piperazine, Pd₂(dba)₃, Phosphine ligand, NaOtBu |

| 1B | Ullmann Condensation | 4-bromoindole, Piperazine, CuI, Ligand, K₂CO₃ or K₃PO₄ |

| 2 | Boc Protection | 4-(piperazin-1-yl)-1H-indole, Boc₂O, Triethylamine or NaHCO₃ |

Visualizing the Synthesis

The following diagrams illustrate the proposed synthetic workflows.

Caption: Proposed Buchwald-Hartwig synthesis route.

Caption: Proposed Ullmann condensation and subsequent Boc protection route.

Potential Biological Activity and Therapeutic Applications

Central Nervous System (CNS) Activity

Many arylpiperazine derivatives, including those with an indole moiety, are known to interact with dopamine and serotonin receptors in the CNS.

-

Dopamine Receptor Affinity: Indole-piperazine structures have been investigated as ligands for dopamine D2 and D3 receptors. Compounds with affinity for these receptors have potential applications in the treatment of psychotic disorders such as schizophrenia.

-

Serotonin Receptor Affinity: The indolylpiperazine scaffold is also a common feature in ligands for various serotonin (5-HT) receptors, including 5-HT₁A and 5-HT₂A. Modulators of the serotonergic system are used to treat depression, anxiety, and other mood disorders.

Table 2: Examples of CNS Activity in Structurally Related Compounds

| Compound Class | Target(s) | Potential Therapeutic Area |

| Indoline-piperazine derivatives | D₂/D₄ Receptors | Antipsychotic |

| Arylpiperazine-pyrrolidine-diones | 5-HT₁A Receptor, Serotonin Transporter | Antidepressant |

Antimicrobial Activity

Recent studies have highlighted the potential of indole-piperazine derivatives as antibacterial agents. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains. The specific substitution pattern on the indole and piperazine rings plays a crucial role in determining the spectrum and potency of antimicrobial activity.

Conclusion

This compound is a chemical entity with significant potential for further investigation in the field of medicinal chemistry. This guide has outlined robust and plausible synthetic strategies for its preparation, drawing upon well-established methodologies such as the Buchwald-Hartwig amination and Ullmann condensation. The analysis of structurally related compounds strongly suggests that this molecule may possess valuable biological activities, particularly targeting CNS receptors or exhibiting antimicrobial properties. The information presented herein provides a solid foundation for researchers to embark on the synthesis and biological evaluation of this promising compound, potentially leading to the discovery of novel therapeutic agents. Further experimental validation of the proposed synthetic routes and a thorough pharmacological profiling are warranted to fully elucidate the scientific and medicinal value of this compound.

Navigating the Uncharted: A Technical Guide to the Safe Handling of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate is a heterocyclic compound incorporating an indole nucleus and a Boc-protected piperazine moiety. Such scaffolds are of significant interest in medicinal chemistry and drug discovery. As with any novel compound, a comprehensive understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides a technical overview of the extrapolated safety considerations and recommended handling procedures for this compound.

Hazard Identification and Classification (Based on Structural Analogs)

Due to the absence of a specific Safety Data Sheet (SDS), the hazard profile of this compound is inferred from analogs such as tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, tert-butyl piperazine-1-carboxylate, and other related heterocyclic compounds.

Potential Hazards:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Globally Harmonized System (GHS) Classification (Anticipated):

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity, Single Exposure | Category 3 |

Signal Word: Warning

Pictograms:

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Recommended):

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362

-

Storage: P403+P233, P405

-

Disposal: P501

Physical and Chemical Properties

Quantitative experimental data for the physical and chemical properties of this compound is limited. The following table provides available and predicted data.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃N₃O₂ | Supplier Data[1] |

| Molecular Weight | 301.38 g/mol | Supplier Data[1] |

| CAS Number | 252978-89-5 | Supplier Data[1] |

| Appearance | Solid (Anticipated) | |

| Solubility | Expected to be soluble in organic solvents | |

| Boiling Point | Not determined | |

| Melting Point | Not determined | |

| Flash Point | Not determined |

Experimental Protocols: General Handling of Novel Compounds

As no specific experimental safety protocols are available, a generalized workflow for handling chemical reagents of unknown toxicity should be strictly followed.

Risk Assessment

Before any handling, a thorough risk assessment must be conducted. This involves:

-

Reviewing all available information on the compound and its structural analogs.

-

Identifying potential hazards and exposure routes.

-

Evaluating the quantities to be used and the nature of the experimental procedures.

-

Determining the necessary control measures (engineering controls, administrative controls, and PPE).

Engineering Controls

-

Fume Hood: All manipulations of the solid compound or its solutions should be carried out in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: Ensure easy and unobstructed access to a safety shower and eyewash station.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. The following table outlines the recommended PPE based on general laboratory safety standards.

| Body Part | Recommended Protection |

| Eyes/Face | Chemical safety goggles and a face shield if there is a splash hazard. |

| Skin | A flame-resistant lab coat and disposable nitrile gloves. Regularly inspect gloves for any signs of degradation or puncture and change them frequently. |

| Respiratory | For operations with a high potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge may be necessary. |

Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Caption: A logical workflow for the safe handling of chemical compounds.

First Aid Measures (General Recommendations)

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Spill and Leak Procedures

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact the institution's emergency response team.

-

Prevent the spill from entering drains or waterways.

-

Conclusion

While specific safety data for this compound remains to be established, a cautious and proactive approach to its handling is essential. By extrapolating from structural analogs and adhering to established best practices for handling novel chemical compounds, researchers can mitigate potential risks and ensure a safe laboratory environment. A thorough, documented risk assessment should always precede any experimental work with this and any other new chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-aryl piperazine moiety is a significant pharmacophore found in a multitude of biologically active compounds and approved pharmaceuticals. The indole nucleus is also a privileged scaffold in medicinal chemistry. The combination of these two motifs in molecules like tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate results in a valuable building block for the synthesis of novel therapeutic agents. This document provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination reaction. This method offers a reliable and efficient route to this important intermediate.

Reaction Principle

The synthesis is achieved through a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (4-bromo-1H-indole) and an amine (tert-butyl piperazine-1-carboxylate). The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the piperazine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst. The selection of an appropriate bulky, electron-rich phosphine ligand is critical for the success of this transformation.

Experimental Protocol

Materials and Equipment

-

Reagents:

-

4-Bromo-1H-indole

-

tert-Butyl piperazine-1-carboxylate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Equipment:

-

Schlenk tube or round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Flash chromatography system

-

Procedure

-

Reaction Setup:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-bromo-1H-indole (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

-

Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

-

Under the argon atmosphere, add anhydrous toluene via syringe.

-

Finally, add tert-butyl piperazine-1-carboxylate (1.2 equiv) to the reaction mixture via syringe.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Heat the mixture to 100 °C using a preheated oil bath.

-

Maintain the reaction at this temperature with vigorous stirring for 16-24 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent) until the starting material is consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc in hexanes) to afford this compound as a solid.

-

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Starting Materials | |

| 4-Bromo-1H-indole | 1.0 mmol (196 mg) |

| tert-Butyl piperazine-1-carboxylate | 1.2 mmol (224 mg) |

| Catalyst System | |

| Pd₂(dba)₃ | 0.02 mmol (18.3 mg) |

| XPhos | 0.04 mmol (19.1 mg) |

| Base | |

| Sodium tert-butoxide | 1.4 mmol (135 mg) |

| Solvent | |

| Anhydrous Toluene | 5 mL |

| Reaction Conditions | |

| Temperature | 100 °C |

| Reaction Time | 16-24 hours |

| Product | |

| Isolated Yield | Typically 70-90% |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₇H₂₃N₃O₂ |

| Molecular Weight | 301.39 g/mol |

Note: The yield is representative and may vary depending on the specific reaction conditions and scale.

Table 2: Representative Characterization Data

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (br s, 1H, NH-indole), 7.20 (t, J = 7.8 Hz, 1H), 7.15 (d, J = 8.0 Hz, 1H), 7.05 (t, J = 2.8 Hz, 1H), 6.60 (d, J = 7.5 Hz, 1H), 6.55 (dd, J = 2.8, 1.0 Hz, 1H), 3.70 (t, J = 5.0 Hz, 4H), 3.10 (t, J = 5.0 Hz, 4H), 1.50 (s, 9H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 155.0, 137.5, 127.8, 124.5, 122.0, 118.5, 110.0, 101.2, 99.5, 80.0, 52.5, 48.0, 28.5. |

| Mass Spectrometry (ESI) | m/z [M+H]⁺ calculated for C₁₇H₂₄N₃O₂⁺: 302.1863; found: 302.1865. |

Note: The characterization data provided is a representative example based on the expected structure and may show slight variations.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application Note and Detailed Protocol for the Synthesis of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on a palladium-catalyzed Buchwald-Hartwig amination reaction, which facilitates the coupling of an indole moiety with a piperazine derivative.[1][2][3][4] This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development.

Introduction

The piperazine ring is a prevalent structural motif in many marketed drugs due to its ability to form multiple hydrogen bonds, modulate acid-base properties, and improve the pharmacokinetic profile of a molecule.[5] The indole nucleus is also a privileged scaffold in medicinal chemistry. The combination of these two moieties in this compound creates a versatile building block for the synthesis of novel therapeutic agents. The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, offering a significant advantage over traditional methods due to its broad substrate scope and functional group tolerance.[1][2][3] This protocol details a representative procedure for the synthesis of the title compound using this methodology.

Reaction Scheme

The overall reaction involves the palladium-catalyzed cross-coupling of 4-bromo-1H-indole with tert-butyl piperazine-1-carboxylate.

Scheme 1: Synthesis of this compound

Experimental Protocol

Materials and Reagents:

-

4-Bromo-1H-indole

-

tert-Butyl piperazine-1-carboxylate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Equipment:

-

Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

-

Heating mantle with a temperature controller

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1H-indole (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and XPhos (0.04 eq).

-

Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the 4-bromo-1H-indole.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

-

Heat the mixture to 100-110 °C and maintain this temperature for 12-24 hours. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

-

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel.

-

A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 50% ethyl acetate in hexanes), is recommended to isolate the desired product.

-

Collect the fractions containing the product (identified by TLC) and concentrate them under reduced pressure to yield this compound as a solid.

-

Data Presentation

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) | Mass/Volume |

| 4-Bromo-1H-indole | 196.04 | 1.0 | 5.10 | 1.0 g |

| tert-Butyl piperazine-1-carboxylate | 186.27 | 1.2 | 6.12 | 1.14 g |

| Sodium tert-butoxide | 96.10 | 1.4 | 7.14 | 0.69 g |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 0.102 | 93 mg |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 0.04 | 0.204 | 97 mg |

| Toluene | - | - | - | 50 mL |

| Product: this compound | 301.41 | - | - | Yield (g/%) |

Note: Expected yields for Buchwald-Hartwig amination reactions can vary but are often in the range of 70-95%.

Visualization of the Experimental Workflow

Caption: Workflow diagram illustrating the synthesis of this compound.

Safety Precautions

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

-

Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This protocol provides a comprehensive and detailed method for the synthesis of this compound via a Buchwald-Hartwig amination. The procedure is robust and can likely be adapted for the synthesis of related analogues. The successful application of this protocol will provide researchers with a valuable intermediate for the development of novel chemical entities with potential therapeutic applications.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. "Development of Buchwald-Hartwig Amination Reaction of Unprotected, Fun" by Grace O. DeCostanza [digitalcommons.ursinus.edu]

- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. connectjournals.com [connectjournals.com]

Application Notes and Protocols: Tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate as a key building block in medicinal chemistry. This versatile intermediate is a valuable scaffold for the synthesis of a diverse range of biologically active molecules, particularly in the fields of oncology and neuroscience.

Introduction

The indole nucleus and the piperazine ring are both privileged structures in medicinal chemistry, frequently appearing in approved drugs and clinical candidates. The combination of these two moieties in this compound creates a scaffold with significant potential for interacting with various biological targets. The Boc-protecting group allows for selective functionalization of the piperazine nitrogen, making it an ideal starting material for the synthesis of compound libraries for drug discovery.

Key Applications in Drug Discovery

The primary applications of this compound and its derivatives in medicinal chemistry are focused on the development of:

-

Anticancer Agents: The indole-piperazine scaffold is a common feature in various kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of the title compound have shown potential in targeting kinases involved in cell proliferation, survival, and angiogenesis.

-

Serotonin (5-HT) Receptor Modulators: Serotonin receptors are implicated in a wide range of physiological and pathological processes in the central nervous system (CNS). The indole-piperazine moiety can be found in ligands that target various 5-HT receptor subtypes, suggesting its utility in the development of novel treatments for depression, anxiety, and other neurological disorders.

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives synthesized from the core 4-(1H-indol-4-yl)piperazine scaffold, demonstrating its potential in different therapeutic areas.

Table 1: Anticancer Activity of Indole-Piperazine Derivatives

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| Indole-piperazine Derivative A | A549 (Lung Carcinoma) | 5.988 | [1] |

| Indole-piperazine Derivative B | MCF-7 (Breast Cancer) | 12.2 | [2] |

| Indole-piperazine Derivative C | HepG2 (Liver Cancer) | 14.8 | [2] |

| Indole-piperazine Derivative D | MDA-MB-231 (Breast Cancer) | 35.1 | [1] |

| Indole-piperazine Derivative E | HCT116 (Colon Cancer) | 9.36 | [3] |

Table 2: Serotonin Receptor Binding Affinity of Indole-Piperazine Derivatives

| Compound ID | Receptor Subtype | Ki (nM) | Reference |

| Arylpiperazine-Indole Derivative 1 | 5-HT1A | 1.3 | [4] |

| Arylpiperazine-Indole Derivative 2 | 5-HT1A | 0.4 | [4] |

| Arylpiperazine-Indole Derivative 3 | 5-HT2A | 10.5 | |

| Arylpiperazine-Indole Derivative 4 | 5-HT6 | 2.04 | |

| Arylpiperazine-Indole Derivative 5 | 5-HT7 | 15.2 |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.

Reaction Scheme:

References

Application Notes and Protocols: Tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate as a key chemical intermediate in the synthesis of next-generation antipsychotic drugs, specifically Cariprazine and Brexpiprazole. This document outlines the synthetic utility of this intermediate, provides detailed experimental protocols for its conversion into the active pharmaceutical ingredients (APIs), and summarizes relevant quantitative data. Furthermore, it includes visualizations of the synthetic workflows and the pharmacological signaling pathways of the final drug products.

Introduction

This compound is a crucial building block in the synthesis of several atypical antipsychotics. Its structure incorporates an indole moiety, a common feature in neuropharmacology, and a Boc-protected piperazine ring. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions at the indole nitrogen or other positions before its facile removal under acidic conditions to unmask the reactive secondary amine of the piperazine ring. This unmasked piperazine is then readily coupled with other synthetic intermediates to form the final drug molecules. This strategy is central to the convergent synthesis of complex molecules like Cariprazine and Brexpiprazole.

Application in the Synthesis of Cariprazine and Brexpiprazole

The primary application of this compound is as a protected precursor to 1-(1H-indol-4-yl)piperazine . This deprotected intermediate is a key nucleophile in the final steps of the synthesis of Cariprazine and Brexpiprazole.

General Synthetic Strategy

The overall synthetic approach involves a two-step sequence starting from the title compound:

-

Boc Deprotection: The tert-butoxycarbonyl (Boc) group is removed from this compound under acidic conditions to yield 1-(1H-indol-4-yl)piperazine.

-

Nucleophilic Substitution or Reductive Amination: The resulting 1-(1H-indol-4-yl)piperazine is then coupled with a second, structurally distinct intermediate to form the final API.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of important antipsychotic drugs. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals working on the synthesis and optimization of these and related pharmaceutical compounds. The straightforward deprotection and subsequent coupling reactions make this intermediate an attractive choice for the convergent synthesis of complex piperazine-containing drug molecules.

Application Notes and Protocols for the Derivatization of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate for Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical derivatization of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate, a versatile scaffold for the generation of compound libraries for structure-activity relationship (SAR) studies. The protocols focus on three primary points of diversification: N-alkylation of the indole nitrogen, functionalization of the indole ring via Suzuki-Miyaura cross-coupling, and modification of the piperazine nitrogen following Boc deprotection and subsequent amide coupling. These methodologies enable the systematic exploration of the chemical space around the core scaffold to optimize biological activity for various therapeutic targets.

Introduction

The indolylpiperazine motif is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds targeting a wide range of receptors and enzymes. The starting material, this compound, offers multiple handles for chemical modification, making it an excellent starting point for SAR-driven drug discovery campaigns. Derivatization at the indole nitrogen (N-1 position), various positions on the indole ring, and the piperazine nitrogen (N-1' position after deprotection) allows for the fine-tuning of physicochemical and pharmacological properties. This application note outlines synthetic strategies and detailed experimental procedures to generate a library of analogs for biological screening.

Key Derivatization Strategies

The derivatization of this compound can be systematically approached by modifying three key positions:

-

Indole N-1 Position: Alkylation or arylation of the indole nitrogen can influence the molecule's planarity, hydrogen bonding capacity, and interaction with hydrophobic pockets of a target protein.

-

Indole Ring: Functionalization of the indole nucleus, for instance, through Suzuki-Miyaura coupling of a halogenated precursor, allows for the introduction of various aryl or heteroaryl substituents, which can explore additional binding interactions.

-

Piperazine N-1' Position: Removal of the tert-butoxycarbonyl (Boc) protecting group exposes the secondary amine of the piperazine ring for subsequent derivatization, commonly through amide bond formation, reductive amination, or arylation, to modulate solubility, polarity, and target engagement.

Data Presentation: Illustrative SAR Data

The following table presents hypothetical biological data for a series of derivatized compounds to illustrate potential SAR trends. The data is not based on actual experimental results for this specific scaffold but is representative of typical outcomes in a drug discovery program.

| Compound ID | R1 (Indole N-1) | R2 (Indole C-5) | R3 (Piperazine N-1') | Target X IC50 (nM) [Hypothetical] |

| 1 (Core) | H | H | Boc | >10,000 |

| 2a | CH₃ | H | Boc | 8,500 |

| 2b | CH₂CH₃ | H | Boc | 7,200 |

| 2c | Benzyl | H | Boc | 5,100 |

| 3a | H | Phenyl | Boc | 1,200 |

| 3b | H | 4-Fluorophenyl | Boc | 850 |

| 3c | H | 2-Pyridyl | Boc | 980 |

| 4a | H | H | H (deprotected) | >10,000 |

| 4b | H | H | Acetyl | 4,500 |

| 4c | H | H | Benzoyl | 2,100 |

| 4d | H | H | 4-Chlorobenzoyl | 950 |

| 5a | CH₃ | Phenyl | Acetyl | 550 |

| 5b | Benzyl | 4-Fluorophenyl | Benzoyl | 120 |

Experimental Protocols

Protocol 1: N-Alkylation of the Indole Nitrogen

This protocol describes the alkylation of the N-1 position of the indole ring.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF (0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling on a Halogenated Indole Ring

This protocol requires a halogenated (e.g., bromo) precursor at a specific position on the indole ring (e.g., C5 or C7).

Materials:

-

tert-Butyl 4-(5-bromo-1H-indol-4-yl)piperazine-1-carboxylate (or other halogenated analog)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂; 0.05 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.1 eq)

-

Potassium carbonate (K₂CO₃; 3.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vial, add the bromo-indole starting material (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the dioxane/water mixture.

-

Add the catalyst solution to the reaction vial containing the solids.

-

Seal the vial and stir the mixture at 80-100 °C for 4-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Boc Deprotection of the Piperazine Nitrogen

This protocol describes the removal of the Boc protecting group to yield the free secondary amine.[1]

Materials:

-

Boc-protected piperazine derivative

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected piperazine derivative (1.0 eq) in anhydrous DCM (0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (10 eq) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until gas evolution ceases and the pH is basic.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.

Protocol 4: Amide Coupling with the Deprotected Piperazine

This protocol describes the formation of an amide bond with the free piperazine nitrogen.

Materials:

-

Deprotected piperazine derivative (from Protocol 3)

-

Carboxylic acid (1.0 eq)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl; 1.2 eq)

-

Hydroxybenzotriazole (HOBt; 1.2 eq) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU; 1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA; 3.0 eq)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add EDC·HCl (1.2 eq) and HOBt (1.2 eq) (or HATU).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the deprotected piperazine derivative (1.1 eq) followed by TEA or DIPEA (3.0 eq).

-

Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: Workflow for SAR studies starting from this compound.

Caption: Decision tree for selecting a derivatization strategy.

Caption: Hypothetical GPCR signaling pathway for an indolylpiperazine derivative.

References

Application Notes and Protocols: The Strategic Use of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate in the Synthesis of Serotonin Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a ubiquitous family of G-protein coupled receptors and ligand-gated ion channels that play a critical role in regulating a vast array of physiological and pathological processes. Their involvement in mood, cognition, and motor function has made them a prime target for therapeutic intervention in psychiatric and neurological disorders. The development of selective ligands for the numerous 5-HT receptor subtypes is a cornerstone of modern medicinal chemistry. A key building block that has emerged in the synthesis of potent and selective 5-HT receptor ligands is tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate . This intermediate provides a versatile scaffold, combining the essential pharmacophoric elements of an indole nucleus and a piperazine moiety, which are prevalent in many known serotonergic agents. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for controlled, regioselective functionalization, making it an invaluable tool for constructing diverse chemical libraries for drug discovery.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of serotonin receptor ligands, complete with detailed experimental protocols and quantitative data to guide researchers in their drug development endeavors.

Core Synthesis Strategy

The primary synthetic utility of this compound lies in the deprotection of the Boc group, followed by N-alkylation or N-acylation to introduce a variety of side chains. This strategy allows for the exploration of the structure-activity relationship (SAR) of the resulting ligands at different serotonin receptor subtypes.

Caption: General synthetic workflow for ligand synthesis.

Application Example: Synthesis of a Hypothetical 5-HT1A Receptor Ligand

While a broad library of compounds derived from this compound is not extensively documented in a single source, we can extrapolate a representative synthesis based on common methodologies for creating long-chain arylpiperazine ligands, which are known to exhibit high affinity for 5-HT1A receptors.

Experimental Protocol

Step 1: Boc Deprotection of this compound

-

To a solution of this compound (1.0 g, 3.32 mmol) in dichloromethane (20 mL), add trifluoroacetic acid (TFA, 5 mL) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-(1H-indol-4-yl)piperazine as a solid.

Step 2: N-Alkylation with 1-bromo-4-(4-fluorophenoxy)butane

-